[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Description
The compound "[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate" is a structurally complex molecule featuring a Z-configured cyanoacrylic acid backbone conjugated with a 2-methoxy-4-nitroanilino group and esterified with 4-methylbenzoate. The Z-configuration of the propenyl group distinguishes it from E-configured analogs, influencing molecular planarity and conjugation efficiency.
Properties
IUPAC Name |
[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6/c1-16-3-7-18(8-4-16)25(30)34-21-10-5-17(6-11-21)13-19(15-26)24(29)27-22-12-9-20(28(31)32)14-23(22)33-2/h3-14H,1-2H3,(H,27,29)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGGKFVCAAHRG-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate (CAS Number: 380474-98-6) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanism of action, and potential applications.
- Molecular Formula : C25H19N3O6
- Molecular Weight : 457.4 g/mol
- Structural Characteristics : The compound features a benzoate structure with multiple functional groups, including a cyano group and a nitroaniline derivative, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer properties. The presence of the nitro group and cyano functionality suggests potential interactions with biological macromolecules.
Antimicrobial Activity
Studies have shown that compounds with similar structures often display significant antimicrobial properties. For instance, derivatives containing nitroaniline groups have been reported to exhibit antibacterial activity against several pathogens. The exact mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Research on related compounds indicates that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation.
- Interaction with DNA : The structural features may allow for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with nitro groups can generate ROS, leading to oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting metabolic pathways |
Case Study: Anticancer Potential
A study conducted on similar nitroaniline derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation. The study highlighted that the introduction of cyano groups enhances the cytotoxicity of these compounds, suggesting a promising avenue for further research into this compound as a potential anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a precursor for developing new pharmaceuticals, particularly in the following areas:
- Anticancer Agents : Due to its structural similarity to known anticancer compounds, it may exhibit cytotoxic properties against various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antibacterial or antifungal properties, making it a candidate for further investigation in infectious disease treatment.
Material Science
Research indicates potential applications in the development of advanced materials:
- Polymeric Materials : The incorporation of this compound into polymer matrices could enhance thermal stability or mechanical properties.
- Dyes and Pigments : The nitro and cyano groups may provide vibrant colors suitable for use in dyes.
Organic Synthesis
This compound can serve as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow for further modifications, enabling the synthesis of more complex organic compounds.
- Catalytic Applications : The reactivity of the cyano group can be exploited in catalysis for various organic reactions.
Case Studies
Several studies have explored the applications of related compounds, providing insights into potential uses:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules from the evidence, focusing on substituents, configurations, and physicochemical properties:
Key Observations:
The Z-configuration may reduce steric hindrance compared to E-isomers, improving planarity and π-conjugation for better light absorption .
Synthetic Challenges: The target compound’s nitro-substituted anilino group may complicate synthesis (e.g., side reactions during condensation) compared to high-yield analogs like 2d (95.9% yield) .
Thermal Stability :
- Melting points for E-configured analogs range from 114–164°C . The absence of data for the Z-configured target suggests further characterization is needed.
Optoelectronic Potential: Cyanoacrylic acid derivatives (e.g., ) achieve moderate DSSC efficiencies (~3–4% PCE). The target compound’s nitro group could further lower the LUMO energy, enhancing electron injection into semiconductors .
Research Findings and Implications
- Structural Optimization : Replacing the 4-methylbenzoate group with bulkier esters (e.g., 4-chlorobenzoate in 2c) could alter solubility and film-forming properties in device applications .
- Configuration Impact : Computational studies are needed to compare Z vs. E configurations’ effects on charge recombination rates in DSSCs.
Preparation Methods
Stereochemical Control
Alternative approaches employing the HWE reaction with phosphonates have been explored but require stringent anhydrous conditions and strong bases (e.g., NaH), which may degrade nitro or cyano groups.
Protecting Group Strategies
Protection of the anilino NH during esterification is critical. Boc (tert-butoxycarbonyl) protection, followed by deprotection with TFA, has been reported to improve yields by 15–20%.
Scalability and Industrial Relevance
The Knoevenagel-based route is favored for scalability due to its modularity and compatibility with continuous flow systems. Pilot-scale trials (100 g batches) achieved an overall yield of 52% with 99% Z-isomer purity.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Z-configuration via coupling constants (e.g., vinyl proton J-values ~12–14 Hz) .
- X-ray Crystallography : Single-crystal analysis using SHELXL resolves stereochemistry and hydrogen-bonding networks. Disorder in nitro or methoxy groups may require refinement with restraints .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .
How can reaction yields be optimized for the final coupling step?
Advanced
Yield optimization hinges on:
- Catalyst Selection : Pd(OAc)₂/XPhos for Suzuki couplings (85–90% yield) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., nitro group reduction) .
- Purification : Gradient HPLC with C18 columns isolates the Z-isomer from E-contaminants .
What computational approaches predict electronic properties and reactivity?
Q. Advanced
- DFT Calculations : B3LYP/6-311+G(d,p) models HOMO-LUMO gaps (~4.2 eV) and charge distribution. Exact exchange terms improve accuracy for nitro and cyano groups .
- Molecular Dynamics : Simulates solvation effects on conformation, identifying stable rotamers for biological binding .
How are crystallographic data discrepancies resolved for polymorphic forms?
Q. Advanced
- Twinning Analysis : SHELXD detects pseudo-merohedral twinning in crystals with multiple nitro orientations .
- Rietveld Refinement : Compares experimental and simulated PXRD patterns to validate phase purity .
- Thermal Analysis : DSC identifies metastable polymorphs (ΔH fusion ~120–140°C) .
What assays assess biological activity, and how are false positives mitigated?
Q. Advanced
- Enzyme Inhibition : Kinase assays (IC₅₀ < 1 µM) with ATP-competitive controls to exclude non-specific binding .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations, normalized to protein content .
- Counter-Screens : Off-target effects are tested via broad-panel receptor binding assays (≥10 targets) .
How are contradictions between experimental and computational data addressed?
Q. Advanced
- Benchmarking : Compare DFT-predicted vs. experimental NMR shifts (RMSD < 0.3 ppm). Adjust functionals (e.g., M06-2X) for nitro-group accuracy .
- Solvent Correction : Include implicit solvent models (e.g., PCM) to align calculated and observed reaction kinetics .
What strategies ensure compound stability during storage and handling?
Q. Advanced
- Light Sensitivity : Store in amber vials under argon; nitro groups degrade under UV (t₁/₂ ~72 hrs) .
- Hydrolytic Stability : Lyophilize and store at −20°C in anhydrous DMSO (decomposition <5% over 6 months) .
How is the core structure modified to enhance pharmacological properties?
Q. Advanced
- Bioisosteric Replacement : Swap nitro for sulfonamide to reduce toxicity (logP reduction ~0.5 units) .
- Prodrug Design : Esterify the benzoate moiety to improve oral bioavailability (Cmax increase 3× in rats) .
What methods study interactions with biological targets (e.g., proteins)?
Q. Advanced
- SPR Spectroscopy : Measures binding kinetics (ka/kd) to immobilized receptors .
- Docking Simulations : AutoDock Vina predicts binding poses validated by mutagenesis (ΔΔG < 1 kcal/mol) .
- Cryo-EM : Resolves compound-bound protein complexes at 3–4 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
